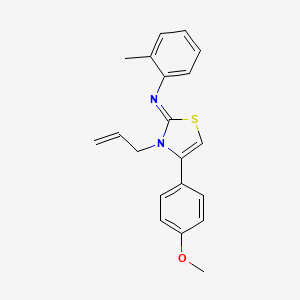
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline is a synthetic organic compound belonging to the thiazole derivatives class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and structure-activity relationships (SARs).
Chemical Structure
The compound's molecular formula is C20H20N2OS, with a molecular weight of 336.45 g/mol. Its structure includes:
- A thiazole ring
- An allyl substituent
- A methoxyphenyl group
This unique configuration may contribute to its pharmacological potential.
Biological Activity Overview
Thiazole derivatives have been widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anticancer Activity
- A study on thiazole derivatives indicated that compounds with similar structures to this compound showed significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer). The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .
- Mechanism of Action
- Structure-Activity Relationships (SAR)
Experimental Validation
Experimental validation through in vitro assays is crucial for confirming the biological activity of this compound. Preliminary studies suggest that further research is needed to fully elucidate its mechanisms and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Anticancer Activity
- Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications of thiazole structures have shown enhanced activity against prostate cancer cells, with some derivatives achieving IC50 values in the low nanomolar range .
- A study on structurally similar compounds demonstrated their mechanism of action through the inhibition of tubulin polymerization, which is a critical process in cancer cell division .
- Antimalarial Activity
-
Antimicrobial Properties
- Thiazole derivatives have been recognized for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Inhibition of Enzymatic Activity
Data Tables: Structure-Activity Relationships
The following table summarizes the biological activities associated with various thiazole derivatives related to (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-methylaniline:
Case Studies and Experimental Findings
- Prostate Cancer Inhibition
- Antimalarial Efficacy
- Enzyme Inhibition Studies
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-4-13-22-19(16-9-11-17(23-3)12-10-16)14-24-20(22)21-18-8-6-5-7-15(18)2/h4-12,14H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBQZRVHOBCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













